Methyl 3,4,5-trimethoxycinnamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3,4,5-trimethoxycinnamate has been explored in the literature. For instance, the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate has been described, which involves the use of labeled carbon ([2,5-14C] piperazine) to trace the synthesis pathway . This method could potentially be adapted for the synthesis of methyl 3,4,5-trimethoxycinnamate by modifying the ester group and the piperazine moiety.
Molecular Structure Analysis
While the molecular structure of methyl 3,4,5-trimethoxycinnamate is not directly analyzed in the provided papers, the structure of a related compound, methyl 4-hydroxycinnamate, has been studied using high-resolution spectroscopy . The research on methyl 4-hydroxycinnamate reveals that the molecule can adopt multiple conformations with similar spectroscopic properties, which could suggest that methyl 3,4,5-trimethoxycinnamate may also exhibit conformational flexibility.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to methyl 3,4,5-trimethoxycinnamate. However, the synthesis of related compounds involves reactions such as bromination and aldehyde formation . These reactions are crucial for building the cinnamate structure and could be relevant to the chemical reactions that methyl 3,4,5-trimethoxycinnamate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3,4,5-trimethoxycinnamate are not directly reported in the provided papers. However, the pharmacological investigation of trimethoxycinnamamides, which are structurally similar, did not show significant effects on the cardiovascular, somatic, visceral, or central nervous system . This could imply that methyl 3,4,5-trimethoxycinnamate might also exhibit low pharmacological activity in these systems. Additionally, the spectroscopic study of methyl 4-hydroxycinnamate indicates that water complexation can significantly affect the spectroscopic properties of the compound , which might be extrapolated to suggest that methyl 3,4,5-trimethoxycinnamate could also interact with solvents in a way that alters its spectroscopic profile.
Scientific Research Applications
Metabolism and Biochemical Properties
Methyl 3,4,5-trimethoxycinnamate (MTC) has been studied for its metabolic and biochemical properties in various biological systems. Meyer and Scheline (1972) investigated the metabolism of 3,4,5-trimethoxycinnamic acid and related compounds in rats, revealing metabolic reactions such as hydrogenation, O-demethylation, and O-methylation (Meyer & Scheline, 1972). Donnelly and Dagley (1981) explored the bacterial degradation of 3,4,5-trimethoxycinnamic acid, highlighting its role in methanol production (Donnelly & Dagley, 1981).
Anti-Inflammatory and Antioxidant Effects
Olajide et al. (2020) evaluated the anti-inflammatory effects of synthetic MTC in macrophages and found that it suppressed various inflammatory markers and enhanced antioxidant activities (Olajide et al., 2020).
Potential in Treating Arrhythmias
Zhao et al. (2013) studied the electrophysiological effects of MTC on rabbit ventricular myocytes, indicating its potential in treating arrhythmias by inhibiting L-type calcium currents (Zhao et al., 2013).
Cholinesterase Inhibitory Activity
Kos et al. (2021) synthesized a series of 3,4,5-trimethoxycinnamates and tested them for inhibitory activity against acetylcholinesterase and butyrylcholinesterase, revealing potential applications in neurological disorders (Kos et al., 2021).
Applications in Traditional Medicine
Studies by Leem and Oh (2015) and Kawashima et al. (2004) have shown that MTC derived from traditional herbal medicine exhibits sedative effects and can ameliorate stress-induced anxiety and depression (Leem & Oh, 2015); (Kawashima et al., 2004).
Depigmenting Activity
Kang et al. (2003) synthesized compounds containing 3,4,5-trimethoxycinnamate and evaluated their depigmenting effect and cytotoxicity, indicating potential applications in dermatology (Kang et al., 2003).
properties
IUPAC Name |
methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHCGFNNUQTEY-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289631 | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methyl 3,4,5-trimethoxycinnamate | |
CAS RN |
20329-96-8, 7560-49-8 | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20329-96-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 - 100 °C | |
Record name | Methyl 3,4,5-trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.